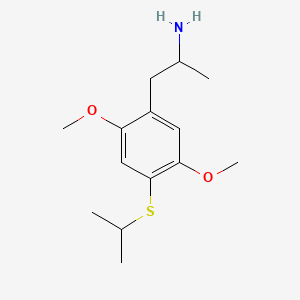
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate” is an organic compound with the molecular formula C9H16BrNO4 . It has a molecular weight of 282.13 . The compound is also known by its common name "(S)-Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 282.13 and a molecular formula of C9H16BrNO4 . The compound is stored in a sealed, dry environment at 2-8°C . The boiling point, melting point, and density are not available .
Scientific Research Applications
Building Blocks in Organic Synthesis
Organoboron compounds, such as “3-bromo-2-n-boc-amino-propionic acid methyl ester”, are highly valuable building blocks in organic synthesis . They are used in various chemical transformations, where the valuable boron moiety remains in the product .
Suzuki–Miyaura Coupling
One of the most important applications of organoboron compounds is the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds .
Protodeboronation
Protodeboronation of pinacol boronic esters is another application of these compounds . This process involves the removal of the boron moiety at the end of a sequence .
Anti-Markovnikov Hydromethylation of Alkenes
The compound can be used in the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This process involves the addition of a hydrogen and a methyl group across a carbon-carbon double bond .
Drug Design and Delivery
Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Hydrolysis Studies
The susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH has been studied . This is important when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), among others .
Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions, including protodeboronation . This process involves the removal of a boron atom from the compound, which can lead to changes in its structure and function.
Biochemical Pathways
The compound is likely to be involved in several biochemical pathways due to its potential to undergo protodeboronation . This process can lead to the formation of new compounds, which can then participate in various biochemical reactions.
Result of Action
The compound’s potential to undergo protodeboronation suggests that it could lead to structural and functional changes in the molecules it interacts with .
Action Environment
The action of the compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . For example, the rate of the compound’s protodeboronation reaction can be influenced by the pH of the environment . Therefore, these factors should be considered when studying the compound’s action, efficacy, and stability.
properties
IUPAC Name |
methyl 3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDPRMMKCMNMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CBr)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674238 |
Source


|
| Record name | Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219200-16-4 |
Source


|
| Record name | Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-((tert-butoxycarbonyl)amino)propionic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



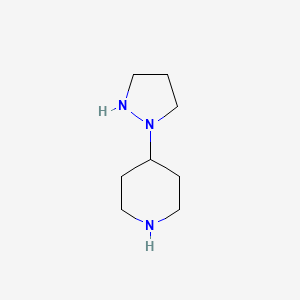

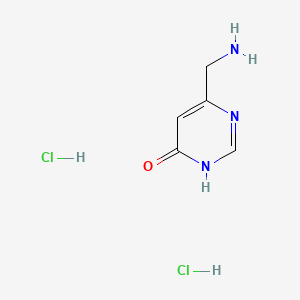


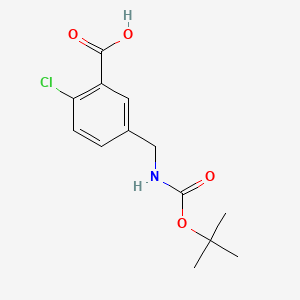

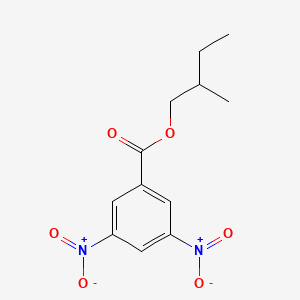
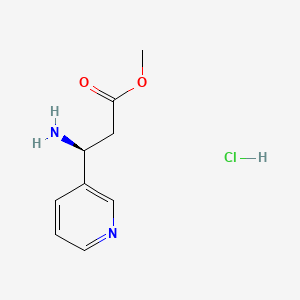
![4-(Piperazin-1-yl)furo[3,2-c]pyridine hydrochloride](/img/structure/B595401.png)

